molecular formula C20H32N2O3 B5478168 6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B5478168
M. Wt: 348.5 g/mol
InChI Key: QEHGVXFCXMMLRQ-UHFFFAOYSA-N
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Description

6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclohexylpiperazine derivative, followed by its coupling with a dimethylcyclohexene carboxylic acid derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Cyclohexylpiperazin-1-yl)carbonyl]benzoic acid
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

6-[(4-Cyclohexylpiperazin-1-yl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, such as the cyclohexylpiperazine moiety and the dimethylcyclohexene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(4-cyclohexylpiperazine-1-carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-14-12-17(18(20(24)25)13-15(14)2)19(23)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h16-18H,3-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGVXFCXMMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)N2CCN(CC2)C3CCCCC3)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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